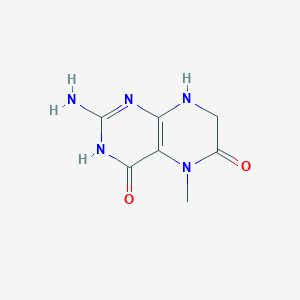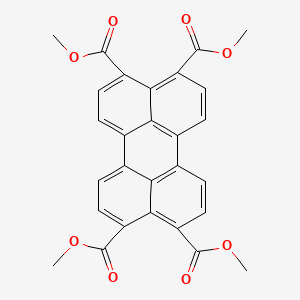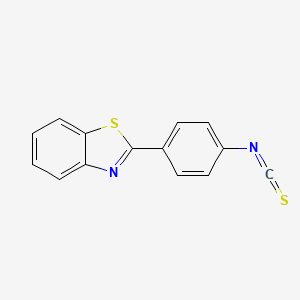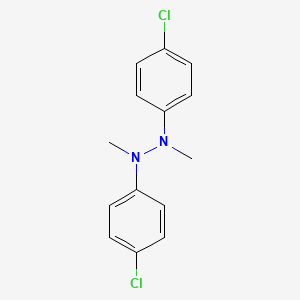
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine is an organic compound with the molecular formula C14H14Cl2N2 It is a derivative of hydrazine, where two 4-chlorophenyl groups and two methyl groups are attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with methylhydrazine in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. The final product is usually subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azoxy or azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Azoxy or azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine exerts its effects involves its interaction with cellular components. It can form reactive intermediates that interact with DNA, proteins, and other biomolecules, leading to various biological effects. The molecular targets and pathways involved include the inhibition of specific enzymes and the induction of oxidative stress.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-chlorophenyl)-1,2-dichloroethane: Similar in structure but with chlorine atoms instead of methyl groups.
Bis(4-chlorophenyl) disulfide: Contains sulfur atoms instead of nitrogen.
1,2-Bis(4-chlorophenyl)-pyrazolidine-3,5-dione: A pyrazolidine derivative with different functional groups.
Uniqueness
1,2-Bis(4-chlorophenyl)-1,2-dimethylhydrazine is unique due to its specific substitution pattern and the presence of both chlorophenyl and methyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
51596-01-1 |
|---|---|
Molecular Formula |
C14H14Cl2N2 |
Molecular Weight |
281.2 g/mol |
IUPAC Name |
1,2-bis(4-chlorophenyl)-1,2-dimethylhydrazine |
InChI |
InChI=1S/C14H14Cl2N2/c1-17(13-7-3-11(15)4-8-13)18(2)14-9-5-12(16)6-10-14/h3-10H,1-2H3 |
InChI Key |
KJFHZNMLVMWWMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)N(C)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14648447.png)
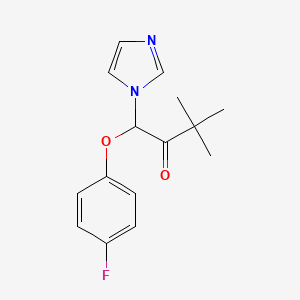
![Ethyl 3-[18-(3-ethoxy-3-oxopropyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoate](/img/structure/B14648460.png)
![2-Hydroxy-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one](/img/structure/B14648461.png)

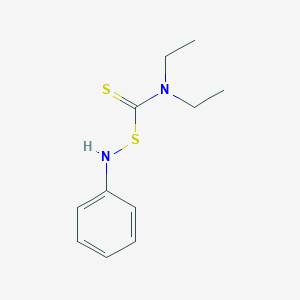
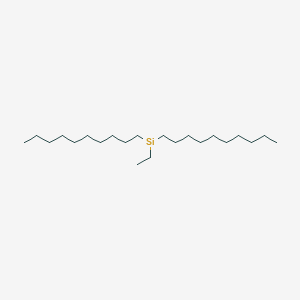
![N-[2-(Acetyloxy)ethyl]-N,N-dimethylbutan-1-aminium](/img/structure/B14648490.png)
![5-oxa-4,6,10,15-tetrazatetracyclo[7.6.0.03,7.010,14]pentadeca-1(15),2,6,8,11,13-hexaene](/img/structure/B14648498.png)
